molecular formula C24H22N4O3 B10888964 N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B10888964
M. Wt: 414.5 g/mol
InChI Key: HUPYKZRPUBFUGY-PCLIKHOPSA-N
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Preparation Methods

The synthesis of N’-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the benzimidazole or hydrazide moieties.

Mechanism of Action

The mechanism of action of N’-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can then interact with biological molecules to exert its effects . The pathways involved in these interactions are often related to the inhibition of enzyme activity or the modulation of receptor function .

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C24H22N4O3/c1-27-20-14-13-17(15-21(20)28(2)23(27)30)16-25-26-22(29)24(31,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,31H,1-2H3,(H,26,29)/b25-16+

InChI Key

HUPYKZRPUBFUGY-PCLIKHOPSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N(C1=O)C

Origin of Product

United States

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